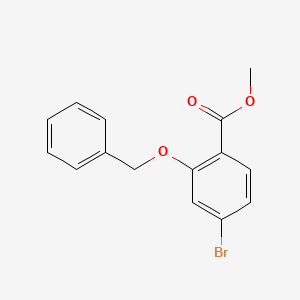

Methyl 2-benzyloxy-4-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTOIDUPMITSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682180 | |

| Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228095-06-4 | |

| Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-benzyloxy-4-bromobenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-benzyloxy-4-bromobenzoate is a halogenated aromatic ester that represents a versatile building block in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a trifunctionalized benzene ring with a methyl ester, a benzyloxy ether, and a bromine atom, offers multiple strategic points for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and potential applications as a key intermediate in the design and development of novel therapeutic agents. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold for constructing complex molecular frameworks.

Physicochemical Properties

The precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature, suggesting its status as a specialized research chemical. However, based on its structure and data from closely related analogs, we can infer its key characteristics.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₁₅H₁₃BrO₃ | [1][2] |

| Molecular Weight | 321.17 g/mol | [1] |

| CAS Number | 1228095-06-4 | [1][3] |

| Appearance | Expected to be a white to off-white solid | Inferred from related bromobenzoates |

| Melting Point | Not explicitly reported. Likely a low-melting solid. For comparison, the related Methyl 4-bromo-2-methoxybenzoate has a melting point of 33 °C. | [4] |

| Boiling Point | Not explicitly reported. Expected to be high, likely decomposing under atmospheric pressure. For comparison, Methyl 2-bromobenzoate has a boiling point of 252 °C at atmospheric pressure and 130-131 °C at 12 mmHg. | [5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | General properties of similar organic esters |

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

A likely synthetic route would start from 4-bromo-2-hydroxybenzoic acid. The phenolic hydroxyl group can be selectively benzylated, followed by the esterification of the carboxylic acid to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Benzyloxy)-4-bromobenzoic acid

-

To a solution of 4-bromo-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-(benzyloxy)-4-bromobenzoic acid.

Step 2: Synthesis of this compound

-

Suspend 2-(benzyloxy)-4-bromobenzoic acid (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl ester protons.

-

Aromatic Protons: The three protons on the brominated benzene ring will likely appear as a set of coupled multiplets in the range of δ 7.0-7.8 ppm. The proton ortho to the bromine and meta to the ester will likely be the most downfield.

-

Benzyloxy Protons: The five protons of the benzyl group will appear as a multiplet around δ 7.3-7.5 ppm. The two benzylic protons (CH₂) will present as a singlet around δ 5.1-5.3 ppm.

-

Methyl Ester Protons: The three protons of the methyl group will appear as a sharp singlet around δ 3.8-3.9 ppm.

For comparison, the ¹H NMR spectrum of the related Methyl 2-bromobenzoate shows aromatic protons between δ 7.30 and 7.77 ppm and a methyl singlet at δ 3.91 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate around δ 165-167 ppm.

-

Aromatic Carbons: The twelve aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the oxygen of the benzyloxy group will be significantly downfield.

-

Benzylic Carbon: The benzylic carbon (CH₂) is expected around δ 70-75 ppm.

-

Methyl Carbon: The methyl ester carbon will have a signal around δ 52-53 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak absorption for the C-Br bond is expected in the 500-600 cm⁻¹ region.

For comparison, the IR spectrum of Methyl 2-bromobenzoate shows a strong carbonyl peak around 1730 cm⁻¹.[7]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 320 and 322 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and the benzyl group (-CH₂Ph). A significant peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺) from the benzyl group is also expected.

Applications in Drug Discovery and Development

This compound, as a multifunctional building block, holds considerable potential in the synthesis of complex organic molecules for pharmaceutical applications. The strategic arrangement of its functional groups allows for diverse and sequential chemical modifications.

Caption: Synthetic utility of this compound in medicinal chemistry.

-

Aryl Bromide Handle for Cross-Coupling: The bromine atom at the 4-position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, which is a cornerstone of modern drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.

-

Ester Group Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.

-

Benzyloxy Protecting Group: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions and can be selectively removed via catalytic hydrogenation to unmask the phenol. This allows for late-stage functionalization of the 2-position, which can be crucial for optimizing biological activity and physicochemical properties.

The combination of these features makes this compound an attractive starting material for the synthesis of complex scaffolds found in various classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecular architectures. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. The strategic application of this building block in organic synthesis can facilitate the efficient construction of compound libraries for the exploration of new therapeutic targets.

References

-

CP Lab Safety. This compound, 98% Purity, C15H13BrO3, 10 grams. [Link]

-

ChemWhat. This compound CAS#: 1228095-06-4. [Link]

-

PubChem. Methyl 4-bromobenzoate. [Link]

-

SpectraBase. Methyl 4-bromobenzoate - Optional[1H NMR]. [Link]

-

BIOFOUNT. This compound. [Link]

-

Cas-number.com. 1-Benzyloxy-4-bromobenzene. [Link]

-

PubChem. Methyl 2-bromobenzoate. [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- Bationo, R. J. et al. (2025). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PrepChem. Synthesis of methyl 4-bromobenzoate. [Link]

- Google Patents.

-

NIST. Benzoic acid, 4-bromo-, methyl ester. [Link]

-

NIST. Methyl-2-bromobenzoate. [Link]

-

CP Lab Safety. This compound, 98% Purity, C15H13BrO3, 10 grams. [Link]

- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate.

-

NIST. Benzoic acid, 4-bromo-, methyl ester. [Link]

-

Asian Journal of Pharmaceutics. (2025). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. [Link]

- Google Patents. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

-

Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]

-

PubMed. Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases. [Link]

-

PubMed. The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. [Link]

-

PMC. Recent advances in the synthesis of highly substituted imidazolidines. [Link]

-

PMC. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 1228095-06-4 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-ブロモ安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 2-bromobenzoate(610-94-6) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-benzyloxy-4-bromobenzoate molecular structure

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-benzyloxy-4-bromobenzoate

Abstract

This compound is a polysubstituted aromatic ester that serves as a versatile intermediate in modern organic synthesis. Its molecular architecture, featuring a bromine atom, a benzyloxy protecting group, and a methyl ester, provides multiple reactive sites for constructing complex molecular frameworks. This guide offers a comprehensive analysis of the compound's structure, synthesis, and spectroscopic characterization. We delve into the rationale behind a robust synthetic protocol and provide a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, which are foundational for its structural verification. Furthermore, this document explores the compound's reactivity, particularly in cross-coupling reactions, highlighting its significance as a building block for researchers in drug discovery and materials science.

Compound Identification and Physicochemical Properties

This compound is identified by its unique chemical structure and properties. The presence of both an electron-withdrawing bromine atom and an electron-donating benzyloxy group on the benzene ring influences its electronic properties and reactivity.

| Property | Value | Source |

| IUPAC Name | methyl 2-(benzyloxy)-4-bromobenzoate | N/A |

| Synonyms | Benzoic acid, 4-bromo-2-(phenylmethoxy)-, methyl ester | [1] |

| CAS Number | 1228095-06-4 | [1][2] |

| Molecular Formula | C₁₅H₁₃BrO₃ | [1] |

| Molecular Weight | 321.17 g/mol | [1][3] |

| Physical State | Solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) | N/A |

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of a precursor, Methyl 4-bromo-2-hydroxybenzoate, using benzyl bromide.

Causality of Experimental Design

-

Choice of Substrate: Methyl 4-bromo-2-hydroxybenzoate is an ideal starting material as it already contains the required ester and bromo-substituents in the correct positions. The phenolic proton is acidic and easily removed by a mild base.

-

Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. It is sufficiently strong to deprotonate the phenol, forming the more nucleophilic phenoxide, yet mild enough to prevent side reactions like the hydrolysis of the methyl ester.

-

Choice of Solvent: A polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF) is optimal. These solvents effectively dissolve the reactants and the intermediate potassium phenoxide salt without participating in the reaction. Their aprotic nature ensures that the nucleophilicity of the phenoxide is maximized.

-

Reaction Conditions: The reaction is typically heated to reflux to ensure a reasonable reaction rate for this Sₙ2 substitution. The progress can be easily monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Detailed Experimental Protocol

-

To a solution of Methyl 4-bromo-2-hydroxybenzoate (1.0 eq.) in dry acetone, add potassium carbonate (1.5 eq.).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis.

Structural Elucidation via Spectroscopy

The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The data presented here are predicted based on established principles of organic spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides precise information about the electronic environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.80 | d | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing ester group, causing a downfield shift. It appears as a doublet due to coupling with H5. |

| ~ 7.45 - 7.30 | m | 5H | Phenyl H 's | Protons of the benzyl group's phenyl ring typically resonate in this region as a complex multiplet. |

| ~ 7.20 | d | 1H | Ar-H (H3) | This proton is ortho to the bromine atom and appears as a doublet due to the lack of adjacent protons. |

| ~ 7.15 | dd | 1H | Ar-H (H5) | This proton is coupled to both H6 and H3, resulting in a doublet of doublets. |

| ~ 5.20 | s | 2H | -O-CH₂ -Ph | The benzylic protons appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~ 3.90 | s | 3H | -O-CH₃ | The methyl ester protons appear as a distinct singlet in a characteristic upfield region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 166.0 | C =O | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. |

| ~ 158.0 | Ar-C -O (C2) | The aromatic carbon directly attached to the benzyloxy oxygen is shifted downfield. |

| ~ 136.0 | Phenyl C (ipso) | The ipso-carbon of the benzyl group's phenyl ring. |

| ~ 134.0 | Ar-C (C6) | Aromatic CH carbon. |

| ~ 129.0 - 127.0 | Phenyl C H's | Carbons of the benzyl group's phenyl ring. |

| ~ 125.0 | Ar-C (C5) | Aromatic CH carbon. |

| ~ 122.0 | Ar-C -Br (C4) | The carbon attached to bromine is shielded relative to other aromatic carbons but identifiable. |

| ~ 118.0 | Ar-C (C1) | The ipso-carbon attached to the ester group. |

| ~ 115.0 | Ar-C (C3) | Aromatic CH carbon. |

| ~ 71.0 | -O-CH₂ -Ph | The benzylic carbon is characteristic of an ether linkage. |

| ~ 52.0 | -O-CH₃ | The methyl ester carbon appears in the typical upfield region for sp³ carbons attached to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| ~ 2950 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1730 | C=O Stretch | Ester Carbonyl |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1250, 1100 | C-O Stretch | Ester & Ether |

| ~ 1050 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering insights into the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): A prominent pair of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine. One peak will correspond to the molecule containing ⁷⁹Br (M⁺) and another of nearly equal intensity for the molecule containing ⁸¹Br (M+2), at m/z = 320 and 322, respectively.

-

Key Fragmentation: A characteristic and often base peak will be observed at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond.

Reactivity and Applications in Synthesis

This compound is not an end-product but a valuable intermediate. Its structure is designed for sequential, regioselective transformations.

-

Aryl Bromide Reactivity: The bromine atom at the 4-position is the primary site for synthetic modification. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular scaffolds.[4]

-

Protecting Group Strategy: The benzyloxy group serves as a robust protecting group for the phenol at the 2-position. It is stable to the conditions of most cross-coupling reactions. It can be selectively removed later in a synthetic sequence via catalytic hydrogenation (H₂, Pd/C) to unmask the phenol for further functionalization.

-

Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid under basic (e.g., NaOH, H₂O/MeOH) or acidic conditions, providing another handle for modification, such as amide bond formation.

Application Example: Suzuki Cross-Coupling

A common application is the Suzuki coupling with an arylboronic acid to form a biaryl structure, a common motif in many pharmaceutical agents.

Caption: A typical Suzuki cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, precautions should be based on similar brominated aromatic esters.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5]

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. A thorough understanding of its molecular structure, confirmed by spectroscopic analysis, is paramount for its effective use. The ability to perform selective cross-coupling reactions at the bromide position, followed by deprotection of the benzyloxy group and potential modification of the ester, provides a powerful and flexible strategy for the synthesis of complex, biologically active molecules and advanced materials.

References

-

PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. (2026). Safety Data Sheet: Methyl 4-bromobenzoate. [Link]

-

CP Lab Safety. This compound, 98% Purity, C15H13BrO3, 10 grams. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1228095-06-4 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Methyl 2-benzyloxy-4-bromobenzoate

This guide provides a detailed exploration of the synthetic pathway toward Methyl 2-benzyloxy-4-bromobenzoate, a valuable building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups: the methyl ester, the benzyl ether, and the aryl bromide, which allow for selective transformations in the development of complex molecules for pharmaceutical and agrochemical applications. We will dissect the synthesis by focusing on the preparation and rationale behind its two primary intermediates, offering field-proven insights into the causality of experimental choices.

Synthetic Strategy: A Deliberate Three-Step Approach

The synthesis of this compound is most logically achieved through a three-step sequence starting from a commercially available precursor. The strategy is designed to first establish the core brominated and hydroxylated aromatic ring, then protect the reactive phenolic hydroxyl group, and finally, convert the carboxylic acid to the desired methyl ester. This sequence prevents unwanted side reactions and ensures high yields.

The two pivotal intermediates in this pathway are:

-

4-Bromo-2-hydroxybenzoic acid: The foundational scaffold.

-

2-Benzyloxy-4-bromobenzoic acid: The protected intermediate, ready for esterification.

Retrosynthetic Analysis

The logical disconnection of the target molecule highlights the key bond formations and the corresponding intermediates.

Caption: Retrosynthetic pathway for this compound.

Synthesis of Key Intermediate I: 4-Bromo-2-hydroxybenzoic acid

4-Bromo-2-hydroxybenzoic acid is a stable, solid derivative of salicylic acid that serves as the cornerstone for our synthesis.[1] Its preparation involves the selective bromination of a suitable precursor. While several routes exist, including those starting from 4-aminosalicylic acid[1][2], a direct and efficient method is the electrophilic bromination of 3-hydroxybenzoic acid. The hydroxyl and carboxyl groups direct the incoming electrophile (bromine) to the positions ortho and para to the powerful activating hydroxyl group.

Expert Insights: Directing Group Effects

The -OH group is a strongly activating, ortho-, para-director, while the -COOH group is a deactivating, meta-director. In 3-hydroxybenzoic acid, the positions ortho and para to the -OH group are C2, C4, and C6. The position meta to the -COOH group is C5. The powerful activating effect of the hydroxyl group dominates, directing bromination primarily to the C4 position, which is sterically accessible and electronically enriched.

Experimental Protocol: Bromination of 3-Hydroxybenzoic acid

This protocol is adapted from established procedures for the bromination of phenolic acids.[2]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. The sulfuric acid acts as a Lewis acid, polarizing the Br-Br bond and increasing the electrophilicity of the bromine.

-

Bromination: While stirring vigorously, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel. Maintain the reaction temperature below 40°C using a water bath.

-

Reaction Completion & Quenching: After the addition is complete, stir the mixture at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material. Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude 4-bromo-2-hydroxybenzoic acid can be further purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxybenzoic acid | [2] |

| Reagents | Bromine, Acetic Acid, Sulfuric Acid | [2] |

| Typical Yield | >85% | General literature |

| Hazards | Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.[3] |

Synthesis of Key Intermediate II: 2-Benzyloxy-4-bromobenzoic acid

With the core structure established, the next critical step is the protection of the phenolic hydroxyl group. This is essential to prevent it from interfering with the subsequent esterification reaction. A benzyl ether is an ideal protecting group as it is stable to a wide range of conditions but can be readily removed by catalytic hydrogenation if needed. The Williamson ether synthesis is the classic and most reliable method for this transformation.

Expert Insights: Choice of Base and Solvent

The key to a successful Williamson ether synthesis is the choice of base. A moderately strong but non-nucleophilic base is required to deprotonate the phenol, forming the phenoxide. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the acidic phenol without causing hydrolysis of other functional groups. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the Sₙ2 reaction between the phenoxide and benzyl bromide.

Experimental Protocol: Benzylation of 4-Bromo-2-hydroxybenzoic acid

-

Reaction Setup: To a round-bottom flask, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent such as DMF.

-

Reagent Addition: Add benzyl bromide (1.2 eq) to the suspension. Note: Benzyl bromide is a lachrymator and should be handled with care in a fume hood.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and acidify with dilute HCl to a pH of ~2. This protonates the carboxylate, making the product insoluble.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system to yield pure 2-benzyloxy-4-bromobenzoic acid.

| Parameter | Value |

| Reaction Type | Williamson Ether Synthesis (Sₙ2) |

| Reagents | Benzyl Bromide, Potassium Carbonate |

| Solvent | DMF or Acetone |

| Typical Yield | >90% |

Final Synthesis: this compound via Esterification

The final step is the conversion of the carboxylic acid group of the protected intermediate into a methyl ester. The Fischer-Speier esterification is a robust and scalable method for this purpose. It involves reacting the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst.

Expert Insights: Driving the Equilibrium

Fischer esterification is an equilibrium-controlled process.[4] To drive the reaction to completion and achieve a high yield, Le Châtelier's principle is applied. This is accomplished by using a large excess of methanol, which acts as both a reactant and the solvent. The water produced as a byproduct can also be removed, although in this case, the large excess of alcohol is typically sufficient.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: Suspend 2-benzyloxy-4-bromobenzoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 equivalents or as solvent).[5]

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.[5]

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The progress can be monitored by TLC until the starting carboxylic acid is no longer visible.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Isolation: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid and the catalyst), and finally with brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound. Further purification, if necessary, can be achieved by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Reaction Type | Fischer-Speier Esterification | [4] |

| Reagents | Methanol, Sulfuric Acid | [5][7] |

| Key Principle | Use of excess alcohol to drive equilibrium | [4] |

| Typical Yield | >95% | [6] |

Complete Synthetic Workflow

The following diagram illustrates the complete, optimized forward synthesis, detailing the reagents and conditions for each transformation.

Caption: Forward synthesis pathway for this compound.

Conclusion

The synthesis of this compound is efficiently executed through a logical three-step process focusing on two key intermediates: 4-Bromo-2-hydroxybenzoic acid and 2-Benzyloxy-4-bromobenzoic acid . This guide has detailed the robust and scalable protocols for each step, from the initial electrophilic bromination to the protective benzylation and final Fischer esterification. By understanding the causality behind reagent selection and reaction conditions, researchers and drug development professionals can confidently and efficiently produce this versatile chemical building block for further synthetic applications.

References

-

4-Bromo-2-hydroxybenzoic acid. ChemBK. Available at: [Link]

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.

- A kind of preparation method of 4- bromobenzoic acids. Google Patents.

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.

-

Synthesis of methyl 4-bromobenzoate. PrepChem.com. Available at: [Link]

-

2-Bromobenzoic acid, 4-benzyloxyphenyl ester. Cheméo. Available at: [Link]

-

Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. ResearchGate. Available at: [Link]

- Preparation method of methyl benzoate compound. Google Patents.

- Esterification process. Google Patents.

-

Resorcinol, 4-bromo-. Organic Syntheses Procedure. Available at: [Link]

-

Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. Available at: [Link]

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available at: [Link]

- Esters of polyhydroxy-benzoic acids and method for their preparation. Google Patents.

-

4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737. PubChem. Available at: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- New synthetic method for key intermediate cis-bromo-ester of conazole medicines. Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3660411A - Esterification process - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 7. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-benzyloxy-4-bromobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-benzyloxy-4-bromobenzoate is a substituted aromatic carboxylate that serves as a valuable building block in organic synthesis. Its structure, featuring a bromine atom, a benzyl ether, and a methyl ester, offers multiple reaction sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups makes it a key intermediate for introducing substituted phenyl rings into target molecules, influencing their steric and electronic properties, and ultimately their biological activity.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | Methyl 2-(benzyloxy)-4-bromobenzoate |

| CAS Number | 1228095-06-4 |

| Molecular Formula | C15H13BrO3 |

| Molecular Weight | 321.17 g/mol |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 |

| InChIKey | InChIKey=YWFJBCXJRFVBFD-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the readily available starting material, 4-bromo-2-hydroxybenzoic acid. The overall synthetic pathway involves an initial esterification of the carboxylic acid, followed by a Williamson ether synthesis to introduce the benzyl group.

Caption: Synthetic workflow for this compound.

Part 1: Fischer Esterification of 4-Bromo-2-hydroxybenzoic Acid

The first step is the protection of the carboxylic acid functionality as a methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction. Using a large excess of methanol as both the solvent and the reactant drives the equilibrium towards the product.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromo-2-hydroxybenzoic acid (1.0 eq).

-

Add a significant excess of methanol (e.g., 10-20 volumes).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with cooling.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-hydroxybenzoate, which can often be used in the next step without further purification.

Part 2: Williamson Ether Synthesis

With the carboxylic acid protected, the phenolic hydroxyl group is then alkylated with benzyl bromide in a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide, formed in situ by a weak base, acts as a nucleophile.

Experimental Protocol:

-

Dissolve methyl 4-bromo-2-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF in a round-bottom flask.

-

Add a moderate base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution.

-

Add benzyl bromide (BnBr) (1.1-1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Analytical Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.9 ppm), the benzylic protons (singlet, ~5.1 ppm), and distinct aromatic protons for both the benzoate and benzyl rings. The protons on the brominated ring will exhibit characteristic splitting patterns. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~165 ppm), the benzylic carbon (~70 ppm), the methoxy carbon (~52 ppm), and the aromatic carbons. The carbon bearing the bromine atom will be shifted downfield. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (~1720 cm⁻¹), C-O stretching vibrations for the ether and ester linkages, and characteristic aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely show the loss of the methoxy group and the benzyl group. |

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups.

-

Building Block for Substituted Phenyl Scaffolds: The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of diverse aryl, alkyl, or vinyl substituents at the 4-position. This is a powerful strategy for exploring the structure-activity relationships (SAR) in drug discovery programs.[1]

-

Precursor for Biologically Active Molecules: Benzoate derivatives are prevalent in a wide range of pharmaceuticals.[1] The core structure of this compound can be elaborated to synthesize analogues of known drugs or novel chemical entities for screening. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a reactive handle for further modification.

-

Synthesis of Heterocyclic Compounds: The functional groups on the aromatic ring can be utilized in cyclization reactions to construct various heterocyclic systems, which are key pharmacophores in many drug molecules.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its preparation from readily available starting materials via robust and well-understood chemical transformations makes it an accessible intermediate for research and development. The ability to selectively manipulate its bromine, ester, and benzyl ether functionalities provides chemists with a versatile tool for the synthesis of novel and complex molecules for applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of methyl 4-bromobenzoate. Available at: [Link]

-

Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. Available at: [Link]

-

PubChem. Methyl 4-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Predictive Spectroscopic and Analytical Guide to Methyl 2-benzyloxy-4-bromobenzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectral data for Methyl 2-benzyloxy-4-bromobenzoate (C₁₅H₁₃BrO₃). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing the spectral data of structurally analogous compounds, this guide offers a robust predictive framework for researchers working with this molecule. Detailed experimental protocols for acquiring such data are also provided, ensuring this document serves as a practical tool in both theoretical and applied chemical research.

Introduction and Molecular Structure

This compound is a halogenated aromatic ester, a class of compounds that often serve as crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure incorporates a methyl ester, a benzyloxy ether, and a bromine atom on a benzene ring. This combination of functional groups suggests a rich and distinct spectral profile.

The molecular structure is as follows:

-

IUPAC Name: Methyl 2-(benzyloxy)-4-bromobenzoate

-

Molecular Formula: C₁₅H₁₃BrO₃

-

Molecular Weight: 321.17 g/mol

Understanding the arrangement of these functional groups is paramount to predicting and interpreting the compound's spectral data. The electron-withdrawing nature of the bromine atom and the ester group, coupled with the electron-donating character of the benzyloxy group, will create a distinct pattern of electronic environments within the molecule, which will be reflected in the NMR, IR, and MS data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons on both benzene rings, the methylene protons of the benzyl group, and the methyl protons of the ester. The chemical shifts are influenced by the electronic effects of the substituents. Aromatic protons are typically found in the 6.5-8.0 δ range.[2]

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | Doublet (d) | 1H | Ar-H | The proton ortho to the ester group is expected to be the most deshielded. |

| ~7.3-7.5 | Multiplet (m) | 5H | Ar-H (benzyl) | Protons on the unsubstituted benzyl ring. |

| ~7.1-7.2 | Doublet of doublets (dd) | 1H | Ar-H | The proton ortho to the bromine atom. |

| ~7.0 | Doublet (d) | 1H | Ar-H | The proton meta to the ester and ortho to the benzyloxy group. |

| ~5.2 | Singlet (s) | 2H | -OCH₂- | Methylene protons of the benzyloxy group. |

| ~3.9 | Singlet (s) | 3H | -OCH₃ | Methyl protons of the ester group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms in the molecule. The chemical shifts of the aromatic carbons are expected to be in the 110-160 ppm range.[2] The carbonyl carbon of the ester will be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the ester group. |

| ~158 | C-OBn | Aromatic carbon attached to the benzyloxy group. |

| ~136 | C (benzyl) | Quaternary carbon of the benzyl group. |

| ~134 | C-H (aromatic) | Aromatic methine carbon. |

| ~128-129 | C-H (benzyl) | Aromatic methine carbons of the benzyl group. |

| ~127 | C-H (benzyl) | Aromatic methine carbon of the benzyl group. |

| ~125 | C-H (aromatic) | Aromatic methine carbon. |

| ~122 | C-Br | Aromatic carbon attached to the bromine atom. |

| ~118 | C-H (aromatic) | Aromatic methine carbon. |

| ~115 | C-COOCH₃ | Quaternary aromatic carbon attached to the ester group. |

| ~71 | -OCH₂- | Methylene carbon of the benzyloxy group. |

| ~52 | -OCH₃ | Methyl carbon of the ester group. |

Predicted Infrared (IR) Spectral Data

The IR spectrum of an aromatic ester is characterized by strong absorptions from the carbonyl and C-O stretching vibrations.[3][4] The presence of the aromatic rings will also give rise to characteristic C-H and C=C stretching bands.[2]

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂- and -CH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O Stretch (Ester and Ether) |

| ~1100 | Strong | Symmetric C-O Stretch (Ester and Ether) |

| 850-750 | Strong | C-H Out-of-plane Bending (Aromatic) |

| 600-500 | Medium-Weak | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns. EI is considered a "hard" ionization technique, often leading to extensive fragmentation that can be useful for structure elucidation.[1][5]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 320/322 | [M]⁺ | Molecular ion peak (presence of Br gives M and M+2 peaks in ~1:1 ratio). |

| 290/292 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 241/243 | [M - C₇H₇]⁺ | Loss of the benzyl radical. |

| 183/185 | [BrC₆H₄CO]⁺ | Fragment corresponding to the bromobenzoyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for high-resolution solution-state NMR analysis.[6][7][8][9][10]

I. Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette with cotton plug

-

Vortex mixer

-

NMR spectrometer

II. Procedure

-

Weigh 5-10 mg of the solid sample and place it in a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Filter the solution through a Pasteur pipette containing a small cotton plug directly into a 5 mm NMR tube. This removes any particulate matter.[9]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the tube into the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the preparation of a KBr pellet for the analysis of a solid sample.[11][12][13]

I. Materials and Equipment

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

II. Procedure

-

Place approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Add 1-2 mg of the solid sample to the mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into the pellet press die.

-

Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a solid sample using a direct insertion probe with electron ionization (EI).[14][15]

I. Materials and Equipment

-

This compound (~1 mg)

-

Mass spectrometer with a direct insertion probe and EI source

-

Sample vial

-

Spatula

II. Procedure

-

Place a small amount of the solid sample into the sample holder of the direct insertion probe.

-

Insert the probe into the mass spectrometer's vacuum lock.

-

Once the vacuum has been established, insert the probe into the ion source.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized sample molecules are then ionized by a beam of 70 eV electrons.[14]

-

The resulting ions are accelerated and separated by the mass analyzer.

-

Acquire the mass spectrum over the desired m/z range.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound.

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organomation.com [organomation.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. Sample Preparation [nmr.chem.ualberta.ca]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. eng.uc.edu [eng.uc.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

A Technical Guide to the Solubility of Methyl 2-benzyloxy-4-bromobenzoate in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical overview of the solubility of Methyl 2-benzyloxy-4-bromobenzoate, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this document will equip you with the foundational principles, predictive strategies, and experimental protocols necessary to confidently determine its solubility profile in a range of organic solvents.

Understanding the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure. By dissecting the key functional groups and overall architecture of this compound, we can make informed predictions about its behavior in different solvent environments.

Molecular Structure:

Caption: Structure of this compound.

Key Structural Features and Their Impact on Solubility:

-

Aromatic Rings: The presence of two benzene rings contributes significant non-polar character to the molecule. This suggests good solubility in non-polar and moderately polar solvents that can engage in π-π stacking interactions.

-

Ester Group (-COOCH₃): The methyl ester group introduces polarity and the capacity for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors. This feature will enhance solubility in polar aprotic solvents.

-

Ether Linkage (-O-CH₂-): The benzyloxy group's ether linkage adds some polarity and potential for hydrogen bond acceptance, though it is less significant than the ester group.

-

Bromo Group (-Br): The bromine atom is a large, polarizable halogen. It increases the molecular weight and contributes to dipole-dipole and London dispersion forces. The carbon-bromine bond is labile, which can be a factor in its reactivity but has a moderate effect on solubility, generally increasing it in non-polar solvents.[1]

Predicted Solubility Profile:

Based on the "like dissolves like" principle, which states that substances with similar intermolecular forces tend to be soluble in one another, we can predict the following:[2]

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., ethyl acetate, acetone, tetrahydrofuran (THF)). These solvents can effectively interact with the various functional groups of the molecule.

-

Moderate Solubility: Likely in polar protic solvents such as lower-chain alcohols (e.g., methanol, ethanol). While the molecule has hydrogen bond acceptors, it lacks donor groups, which may limit its interaction with highly structured hydrogen-bonding networks in these solvents.

-

Low to Insoluble: Expected in highly polar protic solvents like water and very non-polar aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane). The large non-polar surface area of the molecule will likely dominate, leading to poor miscibility with water.

Theoretical Frameworks for Solubility

A deeper understanding of solubility can be achieved through established theoretical models.

Polarity and Intermolecular Forces

The polarity of both the solute and the solvent is a primary determinant of solubility.[3] Solvents are broadly classified based on their dielectric constant and their ability to form hydrogen bonds.[4]

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., acetone, DMSO, ethyl acetate) have polar bonds but no O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

-

Non-polar Solvents: (e.g., hexane, toluene, diethyl ether) have low dielectric constants and primarily interact through weaker London dispersion forces.

Caption: Key factors influencing the solubility of the target compound.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) has a unique set of three HSP values. The principle is that substances with similar HSP values are likely to be miscible.[5] The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated. A smaller Ra indicates a higher likelihood of dissolution.[6] While the experimental determination of HSP for a new compound requires a series of solubility tests, predictive software like HSPiP can estimate these parameters based on the molecular structure.[2][7]

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical testing. The following section outlines standard protocols for determining the solubility of this compound.

The "Gold Standard": Isothermal Shake-Flask Method

The equilibrium shake-flask method is widely regarded as the most reliable for determining thermodynamic solubility.[8]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid at the end of the experiment is crucial.[9]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification Methods

The choice of analytical technique is critical for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[3]

-

Method: A validated reverse-phase HPLC method with UV detection is typically suitable for aromatic compounds like this compound.

-

Calibration: A calibration curve must be generated using standard solutions of the compound at known concentrations in the mobile phase.

-

Analysis: The filtered supernatant from the shake-flask experiment is diluted appropriately with the mobile phase and injected into the HPLC system. The concentration is determined by comparing the peak area to the calibration curve.[12]

UV-Vis Spectroscopy:

This method is faster than HPLC but can be less specific. It is suitable if the compound has a unique chromophore and there are no interfering substances.[13]

-

Method: Determine the wavelength of maximum absorbance (λmax) for this compound.

-

Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λmax.

-

Analysis: The absorbance of the diluted, filtered supernatant is measured, and the concentration is calculated using the Beer-Lambert law and the calibration curve.[14][15]

Tabulated Data and Interpretation

While experimental data for the target compound is sparse, the following table provides a template for how results should be presented. The predicted solubility is based on the structural analysis.

| Solvent | Solvent Type | Polarity Index | Predicted Solubility |

| Hexane | Non-polar | 0.1 | Low |

| Toluene | Non-polar (Aromatic) | 2.4 | High |

| Diethyl Ether | Non-polar | 2.8 | Moderate |

| Dichloromethane | Polar Aprotic | 3.1 | High |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High |

| Ethyl Acetate | Polar Aprotic | 4.4 | High |

| Acetone | Polar Aprotic | 5.1 | High |

| Ethanol | Polar Protic | 4.3 | Moderate |

| Methanol | Polar Protic | 5.1 | Moderate |

| Water | Polar Protic | 10.2 | Insoluble |

Polarity Index values are relative and can vary slightly depending on the scale.

Conclusion and Best Practices

The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a framework for predicting and experimentally determining its solubility profile in a range of organic solvents.

Key Takeaways for Researchers:

-

Structure-Based Prediction: Always begin with a thorough analysis of the molecular structure to form a hypothesis about its solubility in different solvent classes.

-

Methodical Experimentation: Employ the isothermal shake-flask method as the gold standard for determining thermodynamic solubility.

-

Validated Analytics: Use a validated and sensitive analytical method, such as HPLC with UV detection, for accurate quantification.

-

Comprehensive Reporting: Document all experimental parameters, including temperature, equilibration time, and the specific analytical method used, to ensure reproducibility.

By combining theoretical prediction with rigorous experimental validation, researchers can confidently establish the solubility profile of this compound, paving the way for its effective use in subsequent stages of drug discovery and development.

References

-

HSPiP - Hansen Solubility Parameters in Practice. (n.d.). Retrieved January 16, 2026, from [Link]

-

Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved January 16, 2026, from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 16, 2026, from [Link]

- Ran, Y., & Yalkowsky, S. H. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(4), 958-965.

- Shirts, M. R., & Mobley, D. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9433-9478.

- World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved January 16, 2026, from [Link]

- Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971-1975.

- Pan, L., Ho, Q., & Yalkowsky, S. H. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(23), 5673-5677.

-

Fiveable. (n.d.). Bromo Group Definition - Organic Chemistry Key Term. Retrieved January 16, 2026, from [Link]

- Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 16, 2026, from [Link]

- Akay, C., & Er, E. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 38(1), 53-63.

- Davit, B. M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 43-47.

- Cao, C., & Liu, M. (2004). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. Journal of the Chinese Chemical Society, 51(3), 485-494.

- Al-Tikriti, Y., & Al-Khafaji, M. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122883.

- Zarmpi, P., et al. (2017). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 53(1).

-

Pirika.com. (n.d.). Hansen Solubility Parameters in Practice. Retrieved January 16, 2026, from [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved January 16, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistryforsustainability.org [chemistryforsustainability.org]

- 8. youtube.com [youtube.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaguru.co [pharmaguru.co]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rootspress.org [rootspress.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-benzyloxy-4-bromobenzoate: Commercial Availability, Synthesis, and Applications

Executive Summary

Methyl 2-benzyloxy-4-bromobenzoate has emerged as a valuable, functionalized aromatic building block for medicinal chemistry and advanced material synthesis. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a protected phenol in the form of a benzyl ether, and a methyl ester, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its commercial availability, offers a detailed, field-proven protocol for its in-house synthesis when required, and explores its applications for its target audience of researchers, scientists, and drug development professionals.

Chemical Identity and Properties

A precise understanding of a reagent's properties is fundamental to its effective application. This compound is identified by the following key parameters:

| Property | Value |

| Chemical Name | Methyl 2-(benzyloxy)-4-bromobenzoate |

| CAS Number | 1228095-06-4[1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₃BrO₃[1][4] |

| Molecular Weight | 321.17 g/mol [1][2] |

| Structure |  |

| Typical Appearance | White to off-white solid or powder |

Commercial Availability and Strategic Procurement

This compound is commercially available from a range of specialty chemical suppliers, positioning it as an accessible building block for most research and development activities.

3.1 Procurement Workflow

The decision to procure or synthesize this reagent depends on the scale of the research and specific purity requirements. The following workflow provides a logical approach to sourcing.

Caption: Sourcing Decision Workflow.

3.2 Representative Commercial Suppliers

For research-scale quantities, several vendors list this compound in their catalogs. Purity levels are typically ≥98%, which is suitable for most synthetic applications.

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich | 1228095-06-4 | Not specified | Listed as available.[2] |

| Alfa Chemistry | 1228095-06-4 | 98% | Available for purchase.[3] |

| BOC Sciences | 1228095-06-4 | 98% | Offers the product for various projects.[4][5] |

| Combi-Blocks | 1228095-06-4 | Not specified | Listed in product catalog.[6] |

| Shaanxi Dideu Medichem Co. Ltd. | 1228095-06-4 | Not specified | Listed as a supplier.[7] |

Note: Availability and pricing are subject to change. Researchers should verify with suppliers directly.

In-House Synthesis and Characterization

For large-scale campaigns or when commercial sources are unavailable, in-house synthesis provides a reliable alternative. The most logical and robust synthetic route proceeds in two high-yielding steps from the commercially available precursor, 4-Bromo-2-hydroxybenzoic acid.

4.1 Synthetic Pathway Overview

The synthesis involves a Williamson ether synthesis to install the benzyl protecting group, followed by a Fischer esterification to form the methyl ester.

Caption: Two-step synthesis of the title compound.

4.2 Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(Benzyloxy)-4-bromobenzoic acid (CAS 693257-19-1)

-

Rationale: This step protects the phenolic hydroxyl group as a stable benzyl ether. The use of potassium carbonate, a mild inorganic base, is sufficient to deprotonate the phenol, facilitating nucleophilic attack on benzyl bromide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Procedure:

-

To a stirred solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of starting material), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate will form.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-(benzyloxy)-4-bromobenzoic acid as a white solid.[8]

-

Step 2: Synthesis of this compound (CAS 1228095-06-4)

-

Rationale: This is a classic Fischer esterification. A catalytic amount of strong acid, like sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent (a large excess).[9][10][11]

-

Procedure:

-

Suspend the 2-(benzyloxy)-4-bromobenzoic acid (1.0 eq) from Step 1 in methanol (MeOH, ~10 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise while stirring.

-

Heat the mixture to reflux (approx. 65-70 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

-

Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield this compound.

-

Applications in Research and Drug Development

This compound is not typically a final drug product but rather a strategic intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Cross-Coupling Reactions: The aryl bromide at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse carbon and heteroatom substituents.

-